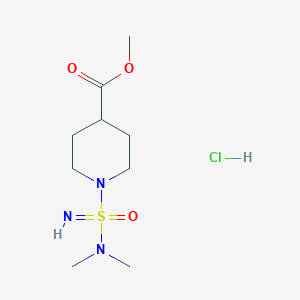
7-methyl-1,3-dioxo-2-phenyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 7-methyl-1,3-dioxo-2-phenyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole-4-carboxylic acid is a cyclic compound that is likely to have a complex stereochemistry due to the presence of multiple chiral centers. While the specific compound is not directly discussed in the provided papers, related compounds with similar structural motifs are examined. For instance, the oxidation of cyclic compounds with similar structural features has been studied, indicating that the stereochemistry plays a significant role in the chemical behavior of these molecules .
Synthesis Analysis
The synthesis of related cyclic compounds involves the oxidation of geometric isomers of 7-acetoxy-Δ4-dodecahydro-4b-methyl-1,2-dicarboxylic acid and its derivatives. The oxidation process is stereospecific, leading to epoxides with a defined stereochemistry relative to the carboxyl groups . Although the synthesis of the exact compound is not detailed, the methods used for similar compounds suggest that careful control of stereochemistry is crucial during the synthesis process.
Molecular Structure Analysis
The molecular structure of cyclic compounds similar to this compound is complex, with multiple chiral centers and potential for stereoisomerism. The configurations of the epoxides obtained from related compounds were determined through transformations and examination of molecular models, highlighting the importance of stereochemistry in these molecules .
Chemical Reactions Analysis
The chemical reactions of related cyclic compounds involve stereospecific oxidation, which leads to the formation of epoxides. The stereochemistry of the starting material influences the outcome of the oxidation, as seen in the oxidation of the anhydride leading to a cis arrangement of the epoxide ring relative to the carboxyl groups . This suggests that the chemical reactions of this compound would also be highly dependent on its stereochemistry.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the exact compound are not provided, the properties of structurally related compounds can offer some insights. For example, derivatives of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids have been described as potent inhibitors of heparanase, with high selectivity over human beta-glucuronidase, and also show anti-angiogenic effects . These biological activities suggest that the compound may also exhibit significant biological properties, which could be influenced by its physical and chemical characteristics.
Propriétés
IUPAC Name |
7-methyl-1,3-dioxo-2-phenyl-3a,4,7,7a-tetrahydroisoindole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-9-7-8-11(16(20)21)13-12(9)14(18)17(15(13)19)10-5-3-2-4-6-10/h2-9,11-13H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSNXANUXMIWPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC(C2C1C(=O)N(C2=O)C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-fluorophenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3020225.png)

![Benzyl N-({1-[(chlorosulfonyl)methyl]cyclohexyl}methyl)carbamate](/img/structure/B3020228.png)
![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-oxochromene-3-carboxamide](/img/structure/B3020229.png)
![(3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B3020230.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B3020235.png)
![4-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]benzoic acid](/img/structure/B3020236.png)




![N-(benzo[d]thiazol-6-yl)-3-methylbenzamide](/img/structure/B3020246.png)